molecular formula C18H16N4O4 B2610733 3-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034426-00-9

3-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2610733
CAS No.: 2034426-00-9
M. Wt: 352.35
InChI Key: IMJLHHFOUJJMCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a benzoyl group, an azetidine ring, and an imidazolidine-2,4-dione moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps:

  • Formation of the Pyridin-2-yloxybenzoyl Intermediate

      Starting Materials: Pyridine-2-ol and 3-bromobenzoyl chloride.

      Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an aprotic solvent like dichloromethane at room temperature.

      Product: 3-(Pyridin-2-yloxy)benzoyl chloride.

  • Azetidine Ring Formation

      Starting Materials: 3-(Pyridin-2-yloxy)benzoyl chloride and azetidine.

      Reaction Conditions: The reaction is typically conducted in an inert atmosphere using a solvent like tetrahydrofuran (THF) and a base such as sodium hydride.

      Product: 3-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl) intermediate.

  • Formation of Imidazolidine-2,4-dione

      Starting Materials: The azetidine intermediate and imidazolidine-2,4-dione.

      Reaction Conditions: This step often requires heating in a polar solvent like dimethylformamide (DMF) with a catalyst such as potassium carbonate.

      Product: this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce solvent use and waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic aqueous solutions.

      Products: Oxidized derivatives of the pyridine and benzoyl groups.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in anhydrous solvents under inert atmosphere.

      Products: Reduced forms of the azetidine and imidazolidine rings.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Often performed in polar aprotic solvents with a base.

      Products: Substituted derivatives at the pyridine or benzoyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Solvents: Dichloromethane, tetrahydrofuran, dimethylformamide.

    Catalysts: Potassium carbonate, sodium hydride.

Scientific Research Applications

Chemistry

    Building Block: Used in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes.

    Receptor Binding: Studied for its binding affinity to various biological receptors.

Medicine

    Drug Development: Explored as a lead compound for the development of new pharmaceuticals.

    Therapeutic Potential:

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into the active sites of enzymes, inhibiting their activity. It can also bind to receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    3-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione: shares similarities with other azetidine and imidazolidine derivatives, such as:

Uniqueness

    Structural Complexity: The combination of pyridine, benzoyl, azetidine, and imidazolidine moieties in a single molecule is unique.

    Biological Activity: Exhibits a broad range of biological activities due to its ability to interact with multiple molecular targets.

    Synthetic Versatility: Can be used as a versatile building block for the synthesis of various complex molecules.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[1-(3-pyridin-2-yloxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c23-16-9-20-18(25)22(16)13-10-21(11-13)17(24)12-4-3-5-14(8-12)26-15-6-1-2-7-19-15/h1-8,13H,9-11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJLHHFOUJJMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)N4C(=O)CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.